molecular formula C14H17N5O3 B4327745 methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

Cat. No. B4327745
M. Wt: 303.32 g/mol
InChI Key: BBHGXOYDFRQMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is a chemical compound used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has potential therapeutic applications in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is not fully understood. It is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and fibrosis. It may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and reduce fibrosis in animal models. It has also been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of inflammation, cancer, fibrosis, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are many future directions for research on methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate. One direction is to further study its mechanism of action to better understand its therapeutic potential. Another direction is to test its efficacy in clinical trials for the treatment of various diseases. Additionally, it could be studied in combination with other drugs to enhance its therapeutic effects.

properties

IUPAC Name

methyl 4-[5-methyl-3-(pyrazine-2-carbonylamino)pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-10-8-12(17-14(21)11-9-15-5-6-16-11)18-19(10)7-3-4-13(20)22-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHGXOYDFRQMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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